Thiamethoxam
Overview
Description
Thiamethoxam is a systemic insecticide belonging to the neonicotinoid class. It is widely used in agriculture due to its broad-spectrum activity against various insect pests. This compound is known for its effectiveness in controlling sucking and chewing insects, making it a valuable tool for protecting crops. It was developed by Ciba-Geigy (now Syngenta) in 1991 and launched in 1998 .
Mechanism of Action
Target of Action
Thiamethoxam, a systemic insecticide of the neonicotinoid class, primarily targets the nicotinic acetylcholine receptors in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. By interacting with these receptors, this compound disrupts the normal functioning of the insect’s nervous system .
Mode of Action
This compound acts by interfering with the information transfer between nerve cells. It binds to the nicotinic acetylcholine receptors in the central nervous system of insects, blocking the normal conduction of the central nervous system . This interference eventually leads to the paralysis of the muscles of the insects .
Biochemical Pathways
This compound affects several biochemical pathways in insects. The major reaction involved in the biotransformation of this compound is the cleavage of the oxadiazine ring to form the corresponding nitroguanidine compound . Minor pathways include the reduction of the nitroguanidine group, yielding a hydrazine, followed by either acylation or further reduction to a guanidine derivative, hydrolysis of the guanidine group to the corresponding urea, demethylation of the guanidine group, and substitution of the chlorine of the thiazole ring by glutathione .
Pharmacokinetics
In mammals, this compound is rapidly and completely absorbed after oral administration . It is distributed to the tissues non-selectively, with higher concentrations found in the liver and blood . The absorbed material is rapidly excreted, predominantly in the urine . About 20-30% of the dose is biotransformed, whereas 70-80% is eliminated as unchanged this compound .
Result of Action
The result of this compound’s action is the paralysis and eventual death of the insect. By blocking the normal conduction of the central nervous system, this compound causes the muscles of the insects to paralyze, leading to their death .
Action Environment
This compound is absorbed quickly by plants and transported to all of its parts, including pollen, where it acts to deter insect feeding . Environmental factors such as soil type, temperature, and moisture levels can influence the absorption and transportation process. This compound has been found to improve plant vigor by triggering physiological reactions within the plant, allowing it to better cope under tough growing conditions .
Biochemical Analysis
Biochemical Properties
Thiamethoxam interacts with several enzymes and proteins. Biochemical analyses have shown that the Glutathione S-transferase (GST), Carboxylesterase (CarE), and cytochrome P450 enzymes are associated with the development of this compound resistance in selected strains of insects . These enzymes play a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to induce changes in the hematological profile and liver and kidney functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that this compound significantly raises the Malondialdehyde (MDA) content and DNA damage in liver and kidney cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound has long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to cause toxic or adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamethoxam is synthesized through a multi-step process. The synthesis begins with the reaction of S-methyl-N-nitro-isothiourea with methylamine to form N-methyl nitroguanidine. This intermediate undergoes a Mannich reaction with formaldehyde in formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane . The final step involves reacting this compound with 2-chloro-5-chloromethyl thiazole in the presence of a solvent system comprising dimethylformamide (DMF), a phase transfer catalyst, and a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Thiamethoxam undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is relatively stable under normal conditions but can degrade under extreme pH and temperature .
Common Reagents and Conditions:
Hydrolysis: this compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Oxidation: It can be oxidized using strong oxidizing agents.
Major Products Formed: The major degradation products of this compound include clothianidin and other related compounds. These products are formed through hydrolytic and oxidative pathways .
Scientific Research Applications
Comparison with Similar Compounds
Thiamethoxam is part of the neonicotinoid class of insecticides, which includes other compounds such as imidacloprid, clothianidin, and acetamiprid. Compared to these compounds, this compound has unique properties:
Clothianidin: Structurally similar to this compound, but with different solubility and partition coefficients.
Imidacloprid: One of the first neonicotinoids introduced, it has a different binding affinity and spectrum of activity compared to this compound.
Acetamiprid: Another neonicotinoid with a different chemical structure and mode of action, used for controlling different types of pests.
This compound’s unique binding properties and broad-spectrum activity make it a valuable tool in pest management, distinguishing it from other neonicotinoids .
Properties
CAS No. |
153719-23-4 |
---|---|
Molecular Formula |
C8H10ClN5O3S |
Molecular Weight |
291.72 g/mol |
IUPAC Name |
(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/b11-8- |
InChI Key |
NWWZPOKUUAIXIW-FLIBITNWSA-N |
SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |
Isomeric SMILES |
CN\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)Cl |
Canonical SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |
Appearance |
Solid powder |
Color/Form |
Crystalline powder Light brown granules |
density |
1.57 at 20 °C |
melting_point |
139.1 °C |
153719-23-4 | |
Pictograms |
Flammable; Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
In acetone 48, ethyl acetate 7.0, dichloromethane 110, toluene 0.680, methanol 13, n-octanol 0.620, hexane <0.001 (all in g/L) In water, 4.1X10+3 mg/L at 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(2-Chloro-thiazol-5-ylmethyl)-5-methyl-(1,3,5)oxadiazinan-4-yldene-N-nitroamine Actara ACTARA 25 WG CGA 293343 CGA-293343 CGA293343 thiamethoxam |
vapor_pressure |
6.6X10-6 mPa /4.95X10-11 mm Hg/ at 25 °C |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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